molecular formula C23H22N6O2 B2852901 (E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide CAS No. 1251711-35-9

(E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide

Cat. No.: B2852901
CAS No.: 1251711-35-9
M. Wt: 414.469
InChI Key: FNIUPPPRPNYCCY-JLHYYAGUSA-N
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Description

(E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyrazole moiety, and a pyridazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Synthesis of the Pyrazole Moiety: The pyrazole ring is formed via condensation reactions involving hydrazine derivatives and diketones.

    Construction of the Pyridazine Ring: The pyridazine ring is synthesized through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.

    Coupling Reactions: The furan, pyrazole, and pyridazine intermediates are coupled using amide bond formation reactions, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Final Step: The final step involves the formation of the acrylamide moiety through a condensation reaction between the coupled intermediate and acryloyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2), iron(III) chloride (FeCl3)

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to proteins, enzymes, or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique structure may impart desirable properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, modulating their activity, and thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)acrylamide: shares structural similarities with other compounds containing furan, pyrazole, and pyridazine rings.

    This compound: can be compared to compounds like and .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-16(2)28-29(17(15)3)22-12-11-21(26-27-22)24-18-6-8-19(9-7-18)25-23(30)13-10-20-5-4-14-31-20/h4-14H,1-3H3,(H,24,26)(H,25,30)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIUPPPRPNYCCY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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